molecular formula C14H13F4IN2O B2892888 1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole CAS No. 1836233-17-0

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Cat. No.: B2892888
CAS No.: 1836233-17-0
M. Wt: 428.169
InChI Key: OUEQKHKBJYBHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benziodoxole moiety, which is a fused ring system containing iodine The presence of tetrafluoroethyl and dimethyl groups adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazole derivatives with tetrafluoroethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tetrafluoroethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom in the benziodoxole moiety can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyrazole ethyl)-3,3-dimethyl-1,2-benziodoxole
  • 1-(Pyrazole methyl)-3,3-dimethyl-1,2-benziodoxole
  • 1-(Pyrazole trifluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Uniqueness

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4IN2O/c1-12(2)10-6-3-4-7-11(10)19(22-12)13(15,16)14(17,18)21-9-5-8-20-21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEQKHKBJYBHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(C(N3C=CC=N3)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.